4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide
Description
4-Chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a chloro substituent at the 4-position, methoxy groups at the 2- and 5-positions of the benzene ring, and a 3-methoxypropyl chain attached to the sulfonamide nitrogen. Key properties inferred from analogs include:
- Molecular formula: Likely C₁₂H₁₇ClNO₅S (based on similar compounds in and ).
- Key substituents: Chloro, dimethoxy (electron-withdrawing and donating groups), and a flexible 3-methoxypropyl side chain (enhancing solubility and steric bulk).
Properties
Molecular Formula |
C12H18ClNO5S |
|---|---|
Molecular Weight |
323.79 g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO5S/c1-17-6-4-5-14-20(15,16)12-8-10(18-2)9(13)7-11(12)19-3/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
CDDXVUSMLHKPCG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with a sulfonyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chloro-2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the chloro and methoxy groups can modulate the compound’s binding affinity and selectivity for different targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
4-Chloro-N-isopropyl-2,5-dimethoxybenzenesulfonamide (CAS 886123-26-8)
- Molecular formula: C₁₁H₁₆ClNO₄S .
- Molecular weight : 293.77 g/mol .
- Key differences : The isopropyl group (vs. 3-methoxypropyl) reduces polarity and hydrogen-bonding capacity (XLogP3 = 2.3 vs. estimated higher polarity for the target compound).
- Functional implications: The 3-methoxypropyl chain in the target compound may improve water solubility due to increased hydrogen-bond acceptor count (e.g., 5 acceptors in the isopropyl analog vs.
4-Chloro-N-(3-methoxypropyl)benzenesulfonamide (CAS 349098-54-0)
Sulfonamide Side Chain Modifications
4-Chloro-N-(3-(3-hydroxypropyl)phenethyl)benzenesulfonamide (CAS 1333145-00-8)
Pharmacologically Relevant Analogs (NBOMe/NBOH Derivatives)
These compounds are psychoactive due to their phenethylamine backbone and benzyl/fluorobenzyl substituents . The target compound’s sulfonamide group and lack of a basic amine likely preclude similar receptor binding, highlighting the critical role of functional group placement in biological activity.
Data Table: Key Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
4-chloro-2,5-dimethoxy-N-(3-methoxypropyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula for this compound is , with a molar mass of approximately 317.81 g/mol. The compound features a chloro group, two methoxy groups, and a benzenesulfonamide moiety, which are key to its biological activity.
Structural Features
| Structural Feature | Description |
|---|---|
| Chloro Group | Enhances electrophilic character |
| Methoxy Groups | Improve solubility and bioavailability |
| Benzenesulfonamide Moiety | Known for diverse biological activities |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, the methoxy groups may influence the compound's binding affinity and selectivity towards specific receptors.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit promising anti-tubercular activity. For instance, studies evaluating related sulfonamides have shown effective inhibition against Mycobacterium tuberculosis (MTB) with IC50 values often below 1 µg/mL .
Case Studies
- Anti-Tubercular Activity : A series of synthesized derivatives based on the sulfonamide structure were tested against MTB. The results indicated that many derivatives displayed significant antibacterial properties, suggesting that the structural modifications could enhance efficacy .
- Cytotoxicity Assessment : In vitro cytotoxicity studies against human cancer cell lines (e.g., HeLa cells) were performed to evaluate safety profiles. Most derivatives exhibited low cytotoxicity at therapeutic concentrations, indicating potential for safe therapeutic use .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and electrophilic aromatic substitutions. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Common Synthesis Pathways
- Nucleophilic Substitution : Involves the substitution of a leaving group (e.g., halide) with a nucleophile.
- Electrophilic Aromatic Substitution : Utilizes electrophiles to introduce substituents onto the aromatic ring.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-2,5-dimethoxyaniline | Chloro and two methoxy groups | Precursor for many sulfonamides |
| Sulfanilamide | Basic sulfonamide structure | Known antibacterial agent |
| 4-Amino-N-(3-methoxypropyl)benzenesulfonamide | Similar amine substitution | Potentially different biological activity |
The specific combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
